The Role of Hexanoyl-L-carnitine Chloride in Fatty Acid Oxidation: A Technical Guide
The Role of Hexanoyl-L-carnitine Chloride in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine, a molecule that plays a significant role in cellular energy metabolism.[1][2][3][4] It is the ester of L-carnitine and hexanoic acid (a six-carbon fatty acid). In metabolic research, Hexanoyl-L-carnitine serves as a crucial tool for investigating the intricacies of fatty acid oxidation (FAO), particularly the function of the carnitine shuttle and the enzymatic activity of carnitine acyltransferases.[1][5] This guide provides an in-depth overview of its function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Principles: Fatty Acid Oxidation and the Carnitine Shuttle
Fatty acid oxidation is a primary metabolic pathway for energy production, especially in high-energy-demand tissues like the heart and skeletal muscle.[6][7] This process breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[8]
The critical initial step for the oxidation of long-chain fatty acids (LCFAs) is their transport from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[9][10][11] The inner mitochondrial membrane is impermeable to LCFAs and their activated form, acyl-CoAs.[12] This barrier is overcome by the carnitine shuttle , a transport system composed of three key components:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, exchanging coenzyme A for carnitine.[10][13][14][15]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a free carnitine molecule.[10][15][16]
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the CPT1 reaction, converting the incoming acylcarnitine back into acyl-CoA and freeing carnitine to be shuttled back to the cytosol.[10][13][15]
The regenerated acyl-CoA in the matrix is now available for β-oxidation. Hexanoyl-L-carnitine, as a pre-formed medium-chain acylcarnitine, can bypass the CPT1 step and is transported into the mitochondrial matrix by CACT. Once inside, it serves as a direct substrate for CPT2, making it an invaluable tool for studying the latter stages of the carnitine shuttle and the subsequent β-oxidation cascade.
The Role of Hexanoyl-L-carnitine in Metabolic Research
Hexanoyl-L-carnitine chloride is primarily used as a research chemical for:
-
Studying Enzyme Kinetics: It is used as a substrate to determine the kinetic properties of carnitine acyltransferases, such as Carnitine Octanoyltransferase (COT) and CPT2.[17]
-
Investigating Fatty Acid Oxidation: By providing a direct substrate to the mitochondrial matrix, it allows researchers to measure the rate of FAO independent of the CPT1 regulatory step.[18] This is particularly useful for assessing the function of the β-oxidation spiral itself.
-
Diagnosing Metabolic Disorders: The pattern of acylcarnitines, including hexanoylcarnitine, in bodily fluids can be indicative of inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency.[19][20]
-
Probing Mitochondrial Function: It is used in respirometry assays with isolated mitochondria or permeabilized cells to assess the capacity of mitochondria to oxidize medium-chain fatty acids.[21]
Quantitative Data: Enzyme Substrate Specificity
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Source Organism | Notes |
| Carnitine Acetyltransferase (CrAT/CAT) | Acetyl-CoA | 35 - 70 | ~120 | Pigeon Breast Muscle | Prefers short-chain acyl-CoAs. |
| Propionyl-CoA | 15 - 30 | ~140 | Pigeon Breast Muscle | High activity with C3-CoA. | |
| Butyryl-CoA | 5 - 15 | ~110 | Pigeon Breast Muscle | Activity decreases with longer chains. | |
| Carnitine Octanoyltransferase (COT) | Hexanoyl-CoA | ~2.5 | ~15 | Mouse Liver | High affinity for medium-chain acyl-CoAs. |
| Octanoyl-CoA | ~2.0 | ~20 | Mouse Liver | Optimal substrate is typically C8-CoA. | |
| Decanoyl-CoA | ~3.0 | ~12 | Mouse Liver | Activity decreases with chains longer than C8. | |
| Carnitine Palmitoyltransferase II (CPT2) | Palmitoyl-CoA (C16) | ~15 | ~2.5 | Bovine Liver | Primarily acts on long-chain acyl-CoAs.[22] |
| Myristoyl-CoA (C14) | ~10 | ~3.0 | Bovine Liver | Shows activity with a range of long-chain substrates. |
Note: The values presented are approximate and can vary significantly based on the purification method, assay conditions, and enzyme source.
Experimental Protocols
Two primary methods are employed to measure fatty acid oxidation using acylcarnitine substrates like Hexanoyl-L-carnitine.
Radiometric Measurement of Fatty Acid β-Oxidation
This method quantifies the rate of β-oxidation by measuring the production of acid-soluble metabolites (ASMs) from a radiolabeled substrate.[23]
Principle: A radiolabeled acylcarnitine (e.g., containing ¹⁴C or ³H) is supplied to isolated mitochondria, permeabilized cells, or tissue homogenates. The β-oxidation process cleaves the fatty acid chain, generating radiolabeled acetyl-CoA and other small, acid-soluble molecules. The reaction is stopped with an acid (like perchloric acid), which precipitates the un-metabolized long-chain substrate. The radioactivity in the acid-soluble supernatant is then measured by scintillation counting and is proportional to the rate of FAO.[23]
Detailed Protocol (Adapted for Isolated Hepatocytes): [23][24]
-
Hepatocyte Isolation: Isolate primary hepatocytes from a mouse liver using a standard collagenase perfusion technique.
-
Preparation of Reaction Medium: Prepare a suitable incubation buffer (e.g., M199 medium) and warm it to 37°C.[23]
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]Hexanoyl-L-carnitine.
-
Initiation of the Assay:
-
Dispense isolated hepatocytes into reaction tubes pre-warmed to 37°C in a shaking water bath.
-
Add the radiolabeled Hexanoyl-L-carnitine to each tube to initiate the reaction. Include control tubes with known inhibitors of FAO, such as etomoxir (B15894) (for CPT1, though less relevant for an acylcarnitine substrate) or rotenone/antimycin A to inhibit the electron transport chain.[23]
-
-
Reaction Termination: After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding a volume of cold perchloric acid.[23]
-
Separation of Metabolites: Vortex the tubes and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins and unmetabolized substrate.[23]
-
Quantification:
-
Carefully transfer a known volume of the clear supernatant (containing the ¹⁴C-ASMs) to a scintillation vial.[23]
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Measure the protein concentration in the original cell suspension to normalize the results.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of substrate converted to ASMs per minute per milligram of protein.
Respirometry-Based Measurement of FAO (Extracellular Flux Analysis)
This method measures the oxygen consumption rate (OCR) of live cells in real-time, which is an indicator of mitochondrial respiration and, by extension, fatty acid oxidation.[21]
Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures real-time changes in oxygen concentration in the medium surrounding adherent cells. By providing Hexanoyl-L-carnitine as the primary fuel source, the resulting OCR is directly linked to the oxidation of this fatty acid. Specific inhibitors are used to confirm that the observed respiration is due to FAO.
Detailed Protocol (Adapted for Adherent Cells): [8]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Preparation of Assay Medium: Prepare a substrate-limited base medium (e.g., XF Base Medium supplemented with L-glutamine and sodium pyruvate). On the day of the assay, supplement this medium with a working concentration of Hexanoyl-L-carnitine (e.g., 0.5 mM L-Carnitine and the desired concentration of hexanoate (B1226103) or pre-conjugated hexanoylcarnitine).[8]
-
Cell Preparation: One hour before the assay, remove the culture medium from the cells, wash with the prepared FAO assay medium, and replace with fresh FAO assay medium. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Plate Preparation: Prepare a compound plate with desired inhibitors. A typical injection strategy would be:
-
Port A: Vehicle or compound of interest.
-
Port B: Etomoxir (to inhibit CPT1 and confirm dependence on long-chain FAO, or to confirm the bypass by hexanoylcarnitine).
-
Port C: FCCP (an uncoupler to measure maximal respiration).[25]
-
Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).
-
-
Assay Execution: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the calibration and measurement protocol.
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. Analyze the changes in OCR after the injection of each compound. A decrease in OCR after the addition of an FAO inhibitor confirms that the respiration was fueled by the oxidation of Hexanoyl-L-carnitine.
Mandatory Visualizations
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
Caption: Experimental workflow for a radiometric fatty acid oxidation assay.
Caption: Use of Hexanoyl-L-carnitine to probe specific steps of FAO.
Conclusion
Hexanoyl-L-carnitine chloride is an indispensable tool for researchers in the field of metabolism. Its nature as a medium-chain acylcarnitine allows for the targeted investigation of fatty acid transport and oxidation, bypassing the highly regulated CPT1 enzyme. This property enables the precise measurement of CPT2 and β-oxidation enzyme activities and provides a means to assess mitochondrial function under various physiological and pathological conditions. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for professionals seeking to utilize Hexanoyl-L-carnitine chloride in their research to further unravel the complexities of cellular energy metabolism and develop novel therapeutic strategies for metabolic diseases.
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